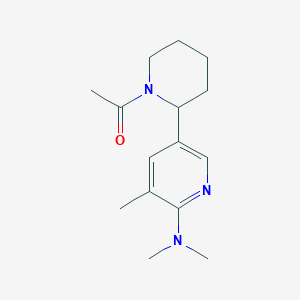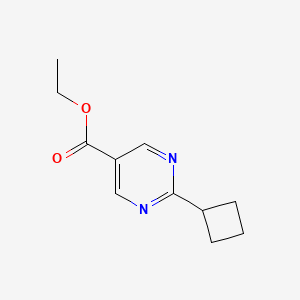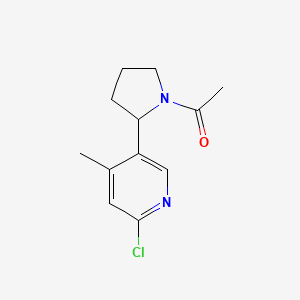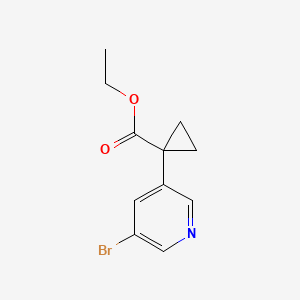
2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, two methyl groups at the 4th and 8th positions, and a thioacetonitrile group at the 2nd position of the quinoline ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile typically involves the following steps:
Methylation: The addition of methyl groups at the 4th and 8th positions.
Thioacetonitrile Introduction: The attachment of the thioacetonitrile group at the 2nd position.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. The process also involves rigorous quality control measures to ensure the consistency and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be used in further chemical synthesis and applications .
Applications De Recherche Scientifique
2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine and thioacetonitrile groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate: Similar structure with an ethyl ester group instead of a nitrile group.
(6-Bromo-4,8-dimethyl-quinolin-2-ylsulfanyl)-acetic acid ethyl ester: Another derivative with an acetic acid ethyl ester group.
Uniqueness
2-((6-Bromo-4,8-dimethylquinolin-2-yl)thio)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
1429902-15-7 |
|---|---|
Formule moléculaire |
C13H11BrN2S |
Poids moléculaire |
307.21 g/mol |
Nom IUPAC |
2-(6-bromo-4,8-dimethylquinolin-2-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C13H11BrN2S/c1-8-6-12(17-4-3-15)16-13-9(2)5-10(14)7-11(8)13/h5-7H,4H2,1-2H3 |
Clé InChI |
VITPTYBWHMHXFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1N=C(C=C2C)SCC#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















